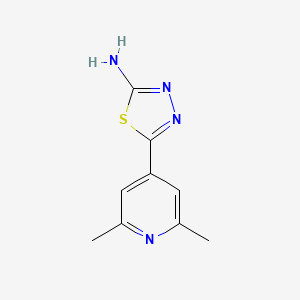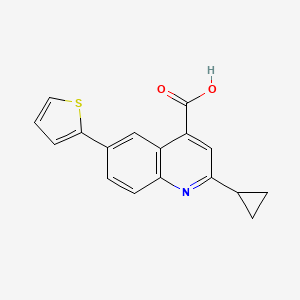
2-Cyclopropyl-6-(2-thienyl)quinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32662151 is a chemical compound identified by its unique identifier in the MDL Information Systems database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662151 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of MFCD32662151 is carried out on a larger scale, often involving more efficient and cost-effective methods. This may include the use of continuous flow reactors, automated systems, and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32662151 can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32662151 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being carried out.
Major Products
The major products formed from the reactions of MFCD32662151 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated products.
Aplicaciones Científicas De Investigación
MFCD32662151 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD32662151 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular signaling pathways, and modulating biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Propiedades
Fórmula molecular |
C17H13NO2S |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2-cyclopropyl-6-thiophen-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H13NO2S/c19-17(20)13-9-15(10-3-4-10)18-14-6-5-11(8-12(13)14)16-2-1-7-21-16/h1-2,5-10H,3-4H2,(H,19,20) |
Clave InChI |
QXLUJDOAGVBNNU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=C(C=C(C=C3)C4=CC=CS4)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




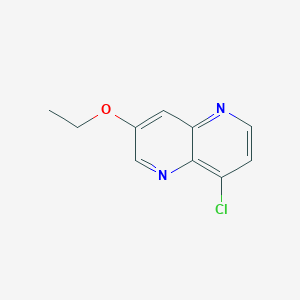
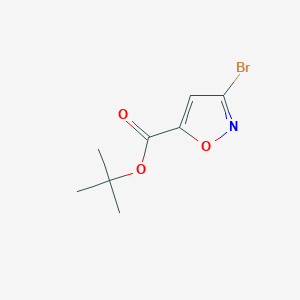
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B13698887.png)
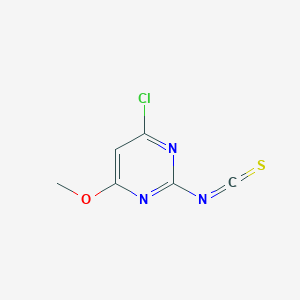
![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
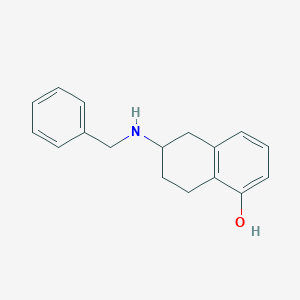

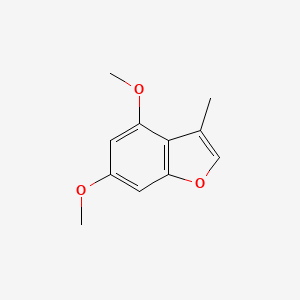
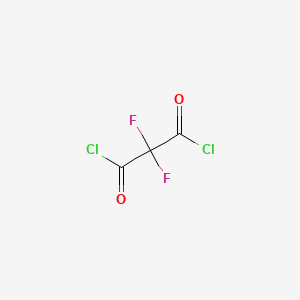
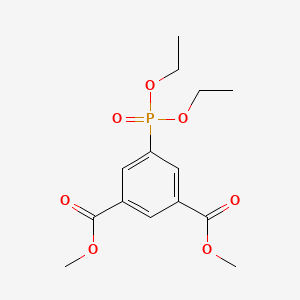
![Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13698942.png)
